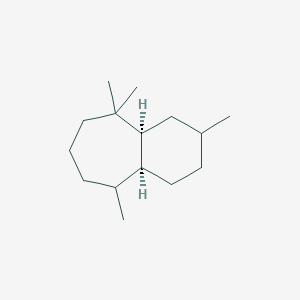
Himachalane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Himachalane is a terpenoid fundamental parent and a sesquiterpene.
Wissenschaftliche Forschungsanwendungen
Biodiversity and Medicinal Uses
- Himachal Pradesh, home to Himachalane, is known for its rich biodiversity, especially in medicinally important plant species. Comprehensive documentation of this plant diversity is crucial for understanding natural diversity, distribution, and conservation strategies. Such studies also address threats to biodiversity loss due to unsustainable utilization by local communities (D. Dey et al., 2021).
Forestry Education and Job Prospects
- Research in regions like Himachal Pradesh, where this compound is found, has implications for forestry education and job prospects. Transforming forestry education can improve employment opportunities in this sector, which is vital for the management and conservation of local biodiversity, including this compound (A. Arunachalam & L. Pandey, 2019).
Sports Facilities in Himachal Pradesh
- Studies focusing on sports facilities in Himachal Pradesh contribute to a broader understanding of the region's development, indirectly influencing research in various fields, including the study of local plant species like this compound (K. Shashi & Sharma Yogender Prasad, 2016).
Health Research: Scrub Typhus
- Himachal Pradesh has been the focus of health research, such as studies on scrub typhus, a disease caused by Orientia tsutsugamushi. Understanding local health challenges contributes to holistic research in the region, including the study of this compound (S. Mahajan et al., 2006).
Research Performance in Himachal Pradesh
- The assessment of research output from institutions in Himachal Pradesh, including studies on this compound, helps in understanding the region's contribution to scientific knowledge. This research performance measurement is crucial for strategic planning in scientific research (Suresh K. Chauhan, 2018).
Protected Cultivation in Agriculture
- Studies on protected cultivation in Himachal Pradesh, including the cultivation of plants like this compound, show the potential of high-value cash crops, vegetables, and flowers grown under controlled conditions. This has implications for economic development and transformation of rural livelihoods (A. Choudhary, 2016).
Livelihood Security and Socio-Economic Environment
- Research on the socio-economic environment in Himachal Pradesh, where this compound is found, highlights the impact of environmental and socio-economic factors on livelihoods. These studies suggest the need for governmental support and strategies to secure livelihoods, influencing broader research including on this compound (Reija Hietala & R. P. Singh, 2014).
Indigenous Agricultural Practices
- Research on indigenous agricultural practices in regions like Himachal Pradesh contributes to understanding sustainable agriculture and food security. This knowledge is crucial for holistic research in the area, including studies on this compound (Hibu Taba et al., 2021).
Economic Status of Agricultural Practices
- Studies on the socio-economic status of agricultural practices, including those involving this compound, in Himachal Pradesh, provide insights into the economic importance of such crops and the challenges faced by growers. This research contributes to understanding the agricultural economy and its impact on livelihoods (R. Kayastha, 2022).
Medicinal and Aromatic Plants in Himachal Pradesh
- Himachal Pradesh, known for this compound, is a major supplier of various medicinal and aromatic plants. Research on these plants, including their commercial importance and potential for drug and phytopharmaceutical production, is significant for the scientific community (N. Chauhan, 2003).
Eigenschaften
Molekularformel |
C15H28 |
|---|---|
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
(4aS,9aS)-3,5,5,9-tetramethyl-1,2,3,4,4a,6,7,8,9,9a-decahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m0/s1 |
InChI-Schlüssel |
DSIZXZISLDRGBM-HOAMVYINSA-N |
Isomerische SMILES |
CC1CC[C@@H]2[C@H](C1)C(CCCC2C)(C)C |
Kanonische SMILES |
CC1CCC2C(CCCC(C2C1)(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


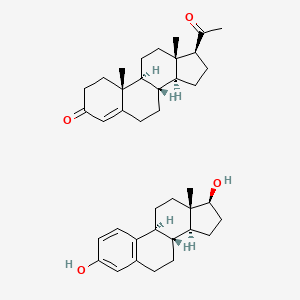

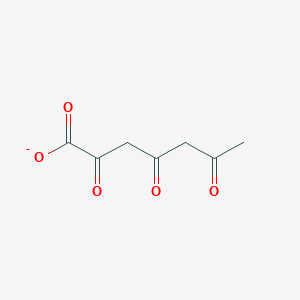
![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)
![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)
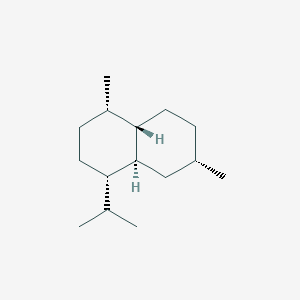

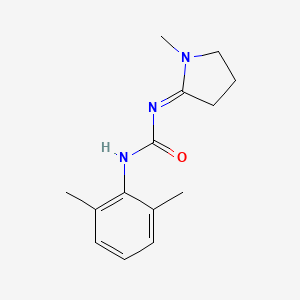


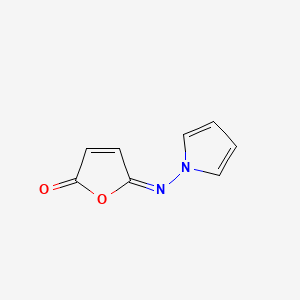
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)
